Engineering Synthetic Cannabinoids: A Technical Guide to CAS 61597-37-3
Engineering Synthetic Cannabinoids: A Technical Guide to CAS 61597-37-3
Executive Summary
In the landscape of synthetic cannabinoid development, the strategic selection of terpene precursors dictates the efficiency, yield, and scalability of the final active pharmaceutical ingredient (API). CAS 61597-37-3 , formally known as 2-(4-methoxycyclohexa-1,4-dien-1-yl)propan-2-ol , is a highly specialized bifunctional intermediate. It is primarily utilized in the total synthesis of Nabilone, a potent synthetic analogue of Δ⁹-THC used clinically as an antiemetic and neuropathic pain adjunct.
This whitepaper provides an in-depth mechanistic analysis of CAS 61597-37-3, detailing its structural logic, physicochemical profile, and a validated experimental workflow for its application in cannabinoid cascade synthesis.
Molecular Architecture and Chemical Profiling
The utility of CAS 61597-37-3 lies in its "masked" functional groups, which are engineered to undergo a specific sequence of transformations under Lewis acid catalysis. As cataloged by , the molecule features a 1,4-cyclohexadiene core substituted with two critical reactive sites:
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A Tertiary Alcohol: Located at the C1 position, this group serves as an ideal leaving group to generate a resonance-stabilized tertiary carbocation.
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An Enol Ether (Methoxy Group): Located at the C4 position, this serves as a masked ketone. It remains stable under neutral conditions but readily hydrolyzes under acidic conditions to yield the C9-ketone required for the Nabilone dibenzopyran scaffold.
Figure 1: Structural logic and functional group connectivity of CAS 61597-37-3.
Quantitative Physicochemical Data
To ensure accurate stoichiometric calculations and safe handling during scale-up, the core physical properties of the compound are summarized below, cross-referenced from databases.
| Property | Value |
| CAS Registry Number | 61597-37-3 |
| IUPAC Name | 2-(4-methoxycyclohexa-1,4-dien-1-yl)propan-2-ol |
| Chemical Formula | C₁₀H₁₆O₂ |
| Molecular Weight | 168.23 g/mol |
| Boiling Point | 272.2 °C at 760 mmHg |
| Density | 1.01 g/cm³ |
| Flash Point | 112.2 °C |
| Industry Synonyms | Nabilone Impurity 2; Nabilone Impurity B |
Mechanistic Logic in Cannabinoid Cascade Synthesis
The synthesis of Nabilone is not a step-wise linear process; rather, it is a highly efficient one-pot cascade reaction. CAS 61597-37-3 is reacted with 5-(1,1-dimethylheptyl)resorcinol (CAS 56469-10-4). The causality behind this specific pairing is rooted in electrophilic aromatic substitution and intramolecular trapping.
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Lewis Acid Activation: A mild Lewis acid (typically SnCl₄) coordinates to the tertiary hydroxyl group of CAS 61597-37-3. This coordination promotes the departure of water, generating a tertiary carbocation.
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Friedel-Crafts Alkylation: The electron-rich resorcinol ring attacks the carbocation, forming an alkylated intermediate.
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Intramolecular Cyclization: The free phenolic hydroxyl group of the resorcinol attacks the remaining double bond of the cyclohexadiene ring, closing the tetrahydropyran ring to form the tricyclic cannabinoid core.
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Enol Ether Hydrolysis: Simultaneously, the acidic environment hydrolyzes the methoxy-substituted double bond (enol ether). The addition of water expels methanol, revealing the thermodynamically stable C9-ketone. This eliminates the need for a separate, hazardous oxidation step.
Figure 2: Lewis acid-catalyzed cascade synthesis of Nabilone from CAS 61597-37-3.
Validated Experimental Workflow: Nabilone Core Synthesis
The following protocol outlines the synthesis of the Nabilone core using CAS 61597-37-3. Every step is designed as a self-validating system to ensure trustworthiness and reproducibility in a laboratory setting.
Reagents and Equipment
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Reactant A: 5-(1,1-dimethylheptyl)resorcinol (1.0 eq)
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Reactant B: CAS 61597-37-3 (1.0 eq)
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Catalyst: Stannic chloride (SnCl₄, 1.2 eq)
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Solvent: Anhydrous Dichloromethane (DCM)
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Quench: 1M Aqueous NaOH
Step-by-Step Methodology
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System Preparation & Solvation:
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Action: In an oven-dried, argon-purged round-bottom flask, dissolve Reactant A and Reactant B in anhydrous DCM (0.1 M concentration).
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Causality: DCM is selected because it is a non-coordinating, moderately polar solvent. It stabilizes the transient carbocation intermediate without competing for the Lewis acid catalyst, which would otherwise stall the reaction.
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Thermal Control & Catalyst Injection:
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Action: Cool the reaction vessel to 0°C using an ice-water bath. Inject SnCl₄ dropwise over 15 minutes via a syringe pump.
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Causality: SnCl₄ is a mild Lewis acid that prevents the over-alkylation seen with harsher acids like AlCl₃. The 0°C temperature suppresses the exothermic polymerization of the diene, ensuring strict regioselectivity during the initial Friedel-Crafts alkylation.
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Cascade Propagation:
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Action: Stir the mixture at 0°C for 2 hours, then remove the ice bath and allow the system to warm to 25°C, stirring for an additional 4 hours.
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Causality: The initial alkylation is kinetically favored at low temperatures. However, the subsequent intramolecular cyclization and enol ether hydrolysis require a higher activation energy, necessitating the shift to room temperature.
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In-Process Self-Validation (TLC):
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Action: Spot the reaction mixture on a silica TLC plate (Eluent: Hexane:EtOAc 8:2) and stain with p-Anisaldehyde.
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Validation: The reaction is deemed complete when the starting resorcinol spot (Rf ~0.6) is entirely consumed, replaced by a distinct, lower-Rf spot (Rf ~0.4) that stains deep purple/black, confirming the formation of the tricyclic core.
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Quenching and Phase Separation:
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Action: Cool the mixture back to 0°C and slowly add 1M aqueous NaOH until the aqueous phase reaches pH 8.
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Causality: NaOH serves a dual purpose. It safely quenches the SnCl₄, precipitating it as insoluble tin oxides/hydroxides, and it neutralizes any generated HCl, preventing the degradation of the newly formed pyran ring. A visual shift from a dark red/brown solution to a biphasic pale yellow mixture validates a successful quench.
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Isolation:
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Action: Separate the organic DCM layer, wash with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Nabilone intermediate.
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Analytical Characterization and Quality Control
When sourcing CAS 61597-37-3 from suppliers such as or , incoming quality control is paramount. Because the compound contains a diene system, it is susceptible to premature aromatization (forming p-cymene derivatives) if exposed to trace acids or prolonged heat.
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¹H-NMR Spectroscopy: The defining signature of high-purity CAS 61597-37-3 is the sharp singlet at ~3.5 ppm, corresponding to the methoxy (-OCH₃) protons, alongside the distinct multiplet signals of the vinylic protons on the cyclohexadiene ring.
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Storage Causality: The compound must be stored at 2-8°C under an inert atmosphere (Argon/Nitrogen). The tertiary alcohol is prone to dehydration if subjected to thermal stress, which would ruin its ability to form the necessary carbocation during synthesis.
References
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PubChem. "2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol | C10H16O2 - PubChem". National Center for Biotechnology Information. URL: [Link]
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Purisys. "Ultra-Pure Cannabinoids Catalog & Custom Synthesis". Purisys LLC. URL: [Link]
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Pharmaffiliates. "Nabilone Impurity 2 Reference Standards (CAS 61597-37-3)". Pharmaffiliates Analytics & Synthetics. URL:[Link]
